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The table below summarizes the key safety information from the phase 1/2 MOSAIC study, which is the
most comprehensive source of safety data for Miransertib in its developmental context for overgrowth

syndromes [1] [2].

Safety Aspect Reported Findings

Most Common Drug-  Decreased neutrophil count (12.2%), Increased blood insulin (10.2%),

Related AEs Stomatitis (10.2%) [1] [2].

Grade 3+ Drug- One case of deep vein thrombosis (2.0% of participants). No Grade 4 or 5
Related AEs drug-related AEs were reported [1] [2].

Liver Enzyme Not listed among the common adverse events. Laboratory values were
Elevation reported to have "remained generally stable throughout the study" [1] [2].
Actions for AEs Protocol permitted dose delays and reductions to manage drug-related

toxicity. Once the dose was reduced, re-escalation was not permitted [1].

Overall Tolerability No drug-related adverse events led to early study discontinuation or death [1]

[2].

Frequently Asked Questions
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e Q1: What is the recommended starting dose of Miransertib for chronic conditions like

overgrowth syndromes?

o Al: For conditions like PROS or Proteus syndrome, where long-term treatment is expected, the
MOSAIC study used a starting dose of 15 mg/m? orally daily, with a planned escalation to 25
mg/m? daily if tolerated [1]. Notably, a separate pharmacodynamic study found that a much
lower dose of 5 mg/m?/day was sufficient to significantly inhibit AKT phosphorylation in affected
tissues, suggesting a lower effective dose may be possible for these disorders [3] [4].

e Q2: Are there any specific monitoring requirements for patients on Miransertib?

o A2: Based on the clinical trial protocols, standard safety monitoring is recommended. This
includes [1] [3]:

= Clinical Examinations and Vital Signs

= Regular Laboratory Evaluations: Complete blood count (CBC) to monitor for
neutropenia, and metabolic panels. Although liver enzymes were not a highlighted issue,
their monitoring is part of standard clinical practice.

= Cardiac Monitoring: Electrocardiogram (ECG) and echocardiogram.

= Disease-Specific Assessments: As per study protocols, such as imaging or tissue
biopsies for pharmacodynamic endpoints.

Experimental Protocol for Safety Monitoring

For researchers designing preclinical or clinical studies, here is a detailed methodology for safety and

pharmacodynamic monitoring, synthesized from the cited studies.

¢ Study Design: Open-label, multicenter trial. Participants = 2 years of age with confirmed diagnosis
and mutation [1].

e Dosing: Miransertib is administered orally, once daily. The dose is calculated based on body surface
area (BSA) and should be re-evaluated at regular intervals due to potential growth in pediatric
patients [1].

e Safety Assessments:

o Data Collection: Collect all Adverse Events (AEs) and grade them according to NCI CTCAE
(Common Terminology Criteria for Adverse Events) guidelines [3].

o Schedule: Perform clinical examinations, laboratory tests (hematology and clinical chemistry),
and ECGs at screening, at defined cycles during treatment, and at the end of treatment [1] [3].

o Dose Modification Rules: Predefine rules for dose delays and reductions based on toxicity
grades. In the MOSAIC study, a dose could be reduced for clinically significant drug-related
toxicity, with no re-escalation permitted thereafter [1].
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¢ Pharmacodynamic Assessment (Optional):
o Objective: To confirm target engagement in affected tissues.
o Method: Perform punch biopsies (e.g., 3mm) from affected tissue before treatment and after
several cycles (e.g., Cycle 1 Day 15 and Cycle 4 Day 1) [3] [4].
o Analysis: Analyze tissue samples via Western blot to measure changes in phosphorylated AKT
(PAKT) levels compared to baseline and total AKT. A reduction of pAKT by 50% or more is
considered a significant pharmacodynamic effect [3] [4].

Safety Monitoring and Management Workflow

The following diagram illustrates the key monitoring points and management actions for patients or subjects

receiving Miransertib, based on the clinical trial protocols.
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The key takeaway is that while vigilant monitoring is essential in any drug development program, the current
clinical data does not signal liver enzyme elevation as a primary concern for Miransertib. Your safety
protocols should be comprehensive but can focus more prominently on managing hematological and

metabolic parameters.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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